molecular formula C11H18N2O4S B2495383 (1-(Cyclopropylsulfonyl)azetidin-3-yl)(morpholino)methanone CAS No. 1428364-38-8

(1-(Cyclopropylsulfonyl)azetidin-3-yl)(morpholino)methanone

Cat. No.: B2495383
CAS No.: 1428364-38-8
M. Wt: 274.34
InChI Key: FZLPFLPHCJRDBB-UHFFFAOYSA-N
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Description

(1-(Cyclopropylsulfonyl)azetidin-3-yl)(morpholino)methanone, also known as CSAM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biological processes. CSAM is a small molecule inhibitor that has been shown to have promising results in preclinical studies for the treatment of cancer and other diseases. In

Scientific Research Applications

Synthesis of Substituted Azetidinones

The research by Jagannadham et al. (2019) explores the synthesis of substituted azetidinones, which are crucial scaffolds in medicinal chemistry due to their biological and pharmacological potencies. The study outlines the design and synthesis of azetidinones with sulfonamide rings, highlighting their importance in various naturally occurring alkaloids and pharmaceuticals. This research underscores the potential application of "(1-(Cyclopropylsulfonyl)azetidin-3-yl)(morpholino)methanone" in synthesizing biologically active compounds (Jagannadham et al., 2019).

Asymmetric Synthesis Applications

Kopach et al. (2015) discuss the practical asymmetric synthesis of a key intermediate for edivoxetine·HCl, showcasing the use of morpholino methanone structures in developing novel synthetic routes. This study emphasizes the importance of chirality in the synthesis process and the potential of such compounds in creating high-purity pharmaceutical intermediates (Kopach et al., 2015).

Click-Chemistry in Synthesis

Contini and Erba (2012) explore a click-chemistry approach to azacycloalkene monosulfonyl diamines, leveraging the reactivity of morpholino enamines. This study highlights the efficiency and yield of the click-chemistry methodology in synthesizing uncommon structures, potentially including derivatives of "this compound" (Contini & Erba, 2012).

Synthesis of Orthogonally Protected Morpholines

Marlin (2017) describes the stereoselective synthesis of orthogonally protected morpholines from chiral epoxides. The study demonstrates a novel approach to synthesizing differentially protected morpholine derivatives, which could extend to the synthesis of related compounds like "this compound" (Marlin, 2017).

Antioxidative and Anti-inflammatory Properties

Makkar and Chakraborty (2018) investigate a previously undescribed antioxidative morpholinone alkaloid from red seaweed, showcasing the potential antioxidative and anti-inflammatory properties of morpholinone derivatives. This suggests that compounds like "this compound" may have bioactive potential in pharmaceutical applications (Makkar & Chakraborty, 2018).

Properties

IUPAC Name

(1-cyclopropylsulfonylazetidin-3-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O4S/c14-11(12-3-5-17-6-4-12)9-7-13(8-9)18(15,16)10-1-2-10/h9-10H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZLPFLPHCJRDBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CC(C2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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